molecular formula C13H12F6O3 B13672193 Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13672193
M. Wt: 330.22 g/mol
InChI Key: SZPYTHTXTJBCQI-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate (CAS 175278-02-1) is a fluorinated β-ketoester with significant applications in pharmaceutical and organic synthesis. Its molecular formula is C₁₃H₁₀F₆O₃, and it has a molecular weight of 328.21 g/mol . Key physicochemical properties include:

  • Density: 1.361 g/cm³
  • Boiling Point: 250.4°C at 760 mmHg
  • Flash Point: 102.2°C
  • Storage: Sealed in dry conditions at 2–8°C

The compound features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring, which enhance the electrophilicity of the ketone group, making it reactive in nucleophilic additions and cyclocondensation reactions. It is widely used as a precursor in synthesizing heterocyclic compounds, such as pyrazolopyrimidinones (e.g., MK83, a pharmaceutical intermediate) .

Properties

Molecular Formula

C13H12F6O3

Molecular Weight

330.22 g/mol

IUPAC Name

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C13H12F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,20H,2,6H2,1H3

InChI Key

SZPYTHTXTJBCQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation of 3,5-bis(trifluoromethyl)benzyl Alcohol

A foundational intermediate is 3,5-bis(trifluoromethyl)benzyl alcohol, prepared via a Grignard reaction followed by formylation:

  • Step 1: Formation of the Grignard reagent by reacting 3,5-bis(trifluoromethyl)halo-benzene with magnesium in a solvent such as tetrahydrofuran or diethyl ether.
  • Step 2: Addition of solid paraformaldehyde to the Grignard reagent to yield 3,5-bis(trifluoromethyl)benzyl alcohol.

This reaction is typically conducted under controlled temperature conditions (max 37°C) with vigorous stirring to ensure high conversion and purity.

Reaction Conditions Summary:

Step Reagents/Conditions Outcome
Grignard formation 3,5-bis(trifluoromethyl)halo-benzene, Mg, THF/ether Formation of organomagnesium intermediate
Formylation Paraformaldehyde, controlled temperature (≤37°C) 3,5-bis(trifluoromethyl)benzyl alcohol (≥92% purity)

Yield: Approximately 318.6 g crude alcohol with titration >92%.

Halogenation to 3,5-bis(trifluoromethyl)benzyl Halides

The benzyl alcohol intermediate is converted into benzyl halides (chloride or bromide) via halogenation:

  • Treatment of 3,5-bis(trifluoromethyl)benzyl alcohol with aqueous hydrogen halides (HCl or HBr), often in the presence of sulfuric acid as a catalyst.
  • Reaction temperatures vary from 50°C (to melt the alcohol) up to reflux conditions (100-105°C) for several hours (up to 8 hours plus 1.5 hours reflux).

Typical Reaction Setup:

Parameter Details
Reactants 3,5-bis(trifluoromethyl)benzyl alcohol, HBr 48%, concentrated H2SO4
Temperature 50°C initial melting, then 100-105°C reflux
Reaction time 8 hours + 1.5 hours reflux
Yield Up to 99.1% for benzyl bromide

The organic phase is separated, solvents removed, and the benzyl halide isolated.

Formation of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

While direct literature on this exact ester’s synthesis is limited, the general approach involves:

  • Nucleophilic addition of the 3,5-bis(trifluoromethyl)benzyl halide to an appropriate ethyl hydroxypropanoate precursor or its equivalent.
  • Alternatively, a Michael addition or aldol-type reaction involving ethyl acrylate or ethyl glyoxylate derivatives with the 3,5-bis(trifluoromethyl)phenyl nucleophile.
  • Hydroxylation at the 3-position of the propanoate side chain, often via controlled oxidation or hydrolysis steps.

These steps require careful control of reaction conditions, solvents (e.g., tetrahydrofuran, diethyl ether, toluene), and catalysts or bases to achieve selective formation of the hydroxy ester.

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Product Yield/Notes
1. Grignard Formation 3,5-bis(trifluoromethyl)halo-benzene + Mg in THF/ether 3,5-bis(trifluoromethyl)phenyl magnesium halide Intermediate for formylation
2. Formylation Paraformaldehyde, T ≤ 37°C 3,5-bis(trifluoromethyl)benzyl alcohol ~92% purity crude product
3. Halogenation (Bromination) HBr 48%, H2SO4, 50-105°C, 8h + reflux 1.5h 3,5-bis(trifluoromethyl)benzyl bromide 99.1% yield
4. Hydroxypropanoate formation Reaction with ethyl hydroxypropanoate precursor This compound Literature suggests multi-step approach; yields vary

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate with analogs differing in substituent positions, functional groups, or fluorination patterns. Data are derived from experimental studies and commercial catalogs .

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Key Applications
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 175278-02-1 C₁₃H₁₀F₆O₃ 328.21 3,5-bis(CF₃) β-ketoester Pharmaceutical synthesis (e.g., MK83)
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 C₁₂H₉F₃O₃ ~258.2* 4-CF₃ β-ketoester Agrochemical intermediates
Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate 1717-42-6 C₁₂H₉F₃O₃ ~258.2* 3-CF₃ β-ketoester Polymer additives
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate N/A C₁₁H₁₂F₃NO₂ 247.21 3-CF₃ β-aminoester Peptide mimetics, drug candidates

*Molecular weight calculated based on formula.

Key Differences and Implications:

Substituent Effects: The 3,5-bis(trifluoromethyl) substitution in the main compound creates stronger electron-withdrawing effects compared to mono-CF₃ analogs (e.g., 4-CF₃ or 3-CF₃), increasing the ketone’s electrophilicity and reactivity in condensations . Mono-CF₃ analogs (CAS 106263-53-0, 1717-42-6) exhibit lower molecular weights (~258 vs. 328 g/mol) and reduced steric hindrance, making them more soluble in polar solvents.

Functional Group Variations: Replacing the keto group with an amino group (as in the methyl 3-amino analog) shifts reactivity from electrophilic additions to nucleophilic reactions (e.g., amide couplings) .

Applications: The main compound’s bis-CF₃ groups improve metabolic stability in drug candidates, making it valuable in medicinal chemistry . Mono-CF₃ analogs are more commonly used in agrochemicals or polymers due to cost-effectiveness and moderate reactivity .

Notes and Limitations

The hydroxy derivative would exhibit distinct properties (e.g., reduced electrophilicity, higher polarity).

Future Directions : Comparative studies on the hydroxy analog would require additional data on its synthesis, stability, and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized?

  • Methodology :

  • The compound is synthesized via condensation reactions. For example, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can react with amines (e.g., 3-butyl-1H-pyrazol-5-amine) under reflux in acetic acid for 6 hours to form derivatives, yielding ~28.7% under these conditions .
  • Optimization includes solvent selection (e.g., THF for precipitation) and temperature control. Inert atmospheres and spectroscopic monitoring (TLC) are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirms structural integrity, including hydroxy and trifluoromethyl group positions .
  • GC-MS : Validates purity and molecular weight, especially after derivatization .
  • HPLC : Monitors reaction progress and isolates intermediates using reverse-phase columns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Stability studies recommend storage at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
  • Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess thermal and moisture sensitivity, analyzed via HPLC .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in forming heterocyclic derivatives?

  • Methodology :

  • The α-keto ester moiety undergoes nucleophilic attack by amines, followed by cyclization. For example, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives form via intramolecular cyclization under acidic conditions .
  • Computational studies (DFT) model transition states and activation energies to predict regioselectivity .

Q. How do structural modifications influence biological activity in enzyme inhibition assays?

  • Methodology :

  • Enzyme Binding Studies : Fluorescence quenching assays measure interactions with targets like kinases or proteases. Substituent effects (e.g., bromo vs. trifluoromethoxy groups) are compared using IC₅₀ values .
  • SAR Analysis : Modifications to the phenyl ring (e.g., halogen substitution) correlate with lipophilicity (logP) and potency .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on molecular descriptors .
  • Molecular Docking : AutoDock Vina simulates binding poses with biological targets (e.g., glioblastoma-associated enzymes) to prioritize derivatives for synthesis .

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